molecular formula C13H13NO4 B12648632 5-Oxo-1-(phenylacetyl)-L-proline CAS No. 73427-36-8

5-Oxo-1-(phenylacetyl)-L-proline

Katalognummer: B12648632
CAS-Nummer: 73427-36-8
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: ORJNCNQYVLJMOS-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-1-(phenylacetyl)-L-proline is a heterocyclic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring with a phenylacetyl group attached to the nitrogen atom and a keto group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(phenylacetyl)-L-proline typically involves the reaction of L-proline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-1-(phenylacetyl)-L-proline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups replacing the phenylacetyl group or modifications to the keto group .

Wissenschaftliche Forschungsanwendungen

5-Oxo-1-(phenylacetyl)-L-proline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Oxo-1-(phenylacetyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Oxo-1-(phenylacetyl)-L-proline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

73427-36-8

Molekularformel

C13H13NO4

Molekulargewicht

247.25 g/mol

IUPAC-Name

(2S)-5-oxo-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c15-11-7-6-10(13(17)18)14(11)12(16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)/t10-/m0/s1

InChI-Schlüssel

ORJNCNQYVLJMOS-JTQLQIEISA-N

Isomerische SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)CC2=CC=CC=C2

Kanonische SMILES

C1CC(=O)N(C1C(=O)O)C(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.